molecular formula C20H18N2O2 B391330 N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide CAS No. 349646-12-4

N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide

Cat. No.: B391330
CAS No.: 349646-12-4
M. Wt: 318.4g/mol
InChI Key: UGIGNJHDVVZHFM-KGENOOAVSA-N
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Description

N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide is an organic compound that features a hydrazide functional group attached to a furan ring and a diphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 5-methyl-2-furaldehyde and 2,2-diphenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 5-methyl-2-furaldehyde and 2,2-diphenylacetohydrazide.

    Catalyst: Acid catalyst (e.g., hydrochloric acid).

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

Industrial production of N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: It is used in the synthesis of polymers and advanced materials.

    Biological Studies: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and hydrazide group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylhydrazine
  • N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazone
  • N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide derivatives

Uniqueness

N’-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide is unique due to its specific structural features, such as the combination of a furan ring and a diphenylacetyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-12-13-18(24-15)14-21-22-20(23)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,1H3,(H,22,23)/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIGNJHDVVZHFM-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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